{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
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Overview
Description
{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C7H7N3S·2HCl. It is a derivative of thiazolo[4,5-c]pyridine, featuring a thiazole ring fused to a pyridine ring, and a methanamine group attached to the pyridine ring
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a closely related class of compounds, have been found to exhibit high antitumor, antibacterial, and anti-inflammatory activities . They are known to interact with a wide range of receptor targets .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
Some representatives of the thiazolo[3,2-a]pyrimidine class of compounds are known to be inhibitors of dna gyrase , which is involved in DNA replication and transcription, and SARS-Cov-2 glycoprotein , which plays a crucial role in the viral entry into host cells.
Result of Action
Thiazolo[3,2-a]pyrimidines have been found to exhibit high antitumor, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride typically involves multiple steps, starting with the construction of the thiazolo[4,5-c]pyridine core. One common method is the cyclization of 2-aminopyridine derivatives with thiosemicarbazide under acidic conditions. The resulting intermediate is then further reacted with appropriate reagents to introduce the methanamine group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride has several applications in scientific research. It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Its unique structure makes it a valuable intermediate for the development of new drugs and therapeutic agents. Additionally, it can be used in the study of biological systems, such as enzyme inhibition and receptor binding assays.
Comparison with Similar Compounds
{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride is similar to other thiazolo[4,5-c]pyridine derivatives, such as 1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride. its unique structural features, such as the presence of the methanamine group, distinguish it from these compounds
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for the synthesis of new molecules and the study of biological systems. Further research and development of this compound could lead to new discoveries and advancements in various fields.
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S.2ClH/c8-3-7-10-5-4-9-2-1-6(5)11-7;;/h1-2,4H,3,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHDUVDATDQBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044835-56-3 |
Source
|
Record name | {[1,3]thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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